molecular formula C26H37Cl3N4O10S B12376262 Barzuxetan (hydrochloride)

Barzuxetan (hydrochloride)

Cat. No.: B12376262
M. Wt: 704.0 g/mol
InChI Key: LICICZAVJJHUOI-FOTZTDCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barzuxetan (hydrochloride) is a pharmaceutical compound linked to the monoclonal antibody Tabituximab. It functions as a chelating agent, specifically conjugated to a DPTA (diethylenetriaminepentaacetic acid) derivative, which facilitates targeted delivery in therapeutic applications.

Properties

Molecular Formula

C26H37Cl3N4O10S

Molecular Weight

704.0 g/mol

IUPAC Name

2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride

InChI

InChI=1S/C26H34N4O10S.3ClH/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40;;;/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40);3*1H/t19-,20+,21+;;;/m1.../s1

InChI Key

LICICZAVJJHUOI-FOTZTDCHSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl

Canonical SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Barzuxetan (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Barzuxetan (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Barzuxetan (hydrochloride) involves its role as a bifunctional chelator. It binds to specific molecular targets, such as peptides and radionuclides, facilitating their delivery to tumor sites. This targeted delivery enhances the efficacy of therapeutic agents while minimizing off-target effects. The molecular pathways involved include the binding and transport of radionuclides to tumor cells, where they exert their therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride-Based Compounds

While direct comparative studies on Barzuxetan (hydrochloride) are absent in the provided evidence, its structural and functional analogs can be analyzed based on available data. Below is a comparative overview of key hydrochloride-containing compounds, emphasizing their chemical profiles and applications.

Structural and Functional Analogues

Atrasentan Hydrochloride
  • CAS No.: 195733-43-8
  • Structure : A pyrrolidinecarboxylic acid derivative with benzodioxol and methoxyphenyl groups.
  • Application : Endothelin receptor antagonist used in treating prostate cancer and diabetic nephropathy.
  • Key Features : High selectivity for endothelin-A receptors, with clinical trials demonstrating efficacy in reducing proteinuria .
Bendamustine Hydrochloride
  • CAS No.: 3543-75-7
  • Structure : A bifunctional alkylating agent with a benzimidazole core.
  • Application: Chemotherapy for chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
  • Key Features : Combines alkylating and antimetabolite properties, offering reduced cross-resistance compared to other alkylators .
Benazepril Hydrochloride
  • CAS No.: 86541-74-4
  • Structure : Angiotensin-converting enzyme (ACE) inhibitor with a benzazepine backbone.
  • Application : Management of hypertension and heart failure.
  • Key Features : Prodrug metabolized to active benazeprilat, with prolonged half-life enabling once-daily dosing .

Comparative Data Table

Compound CAS No. Therapeutic Class Key Functional Groups Clinical Use
Barzuxetan (HCl) Not Provided Immunoconjugate/Chelator DPTA derivative Targeted therapy (e.g., FZD10)
Atrasentan (HCl) 195733-43-8 Endothelin antagonist Pyrrolidine, benzodioxol Oncology, nephropathy
Bendamustine (HCl) 3543-75-7 Alkylating agent Benzimidazole, butanoic acid Hematologic malignancies
Benazepril (HCl) 86541-74-4 ACE inhibitor Benzazepine, carboxylic acid Hypertension

Key Research Findings

  • Bendamustine (HCl) : Demonstrated superior progression-free survival (PFS) over chlorambucil in CLL (median PFS: 21.6 vs. 8.3 months) .
  • Barzuxetan (HCl) : Preclinical data highlight its role in antibody-drug conjugates (ADCs), leveraging DPTA for stable radiolabeling or cytotoxic payload delivery .

Limitations and Notes

  • Evidence Constraints : The provided materials lack direct comparative pharmacokinetic or efficacy data for Barzuxetan (HCl) versus its analogs. Structural and mechanistic inferences are drawn from unrelated studies.
  • Safety Considerations : Hydrochloride salts generally enhance solubility and bioavailability but may introduce renal toxicity risks (e.g., Bendamustine’s nephrotoxic metabolites) .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Barzuxetan hydrochloride in preclinical studies?

Methodological Answer: Synthesis should follow established protocols for arylcyclohexylamine derivatives, including salt formation via HCl gas or aqueous HCl neutralization . Characterization requires:

  • Purity analysis : HPLC (≥98% purity threshold) with UV detection (λ = 210–280 nm) .
  • Structural confirmation : 1H^1H-NMR (e.g., aromatic proton integration) and LC-MS for molecular ion verification .
  • Crystallinity assessment : X-ray diffraction (XRD) to confirm hydrochloride salt formation .

Q. How should researchers safely handle Barzuxetan hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
  • Storage : -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Waste Disposal : Incinerate via EPA-approved hazardous waste facilities due to potential carcinogenicity (OSHA Category 2) .

Note : Safety protocols mirror those for structurally similar compounds like Paroxetine hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in Barzuxetan hydrochloride’s reported pharmacological efficacy across in vitro vs. in vivo models?

Methodological Answer:

  • Experimental Design :
    • Dose Optimization : Conduct dose-response studies in rodents (e.g., 1–50 mg/kg) to identify therapeutic windows .
    • Bioavailability Assessment : Compare plasma concentrations (LC-MS/MS) after oral vs. intravenous administration .
    • Mechanistic Studies : Use siRNA knockdown in target tissues (e.g., liver enzymes) to isolate metabolic pathways causing discrepancies .

Q. What strategies are effective for analyzing Barzuxetan hydrochloride’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs) and quantify degradation products via UPLC-PDA .
    • Thermal Stress : Heat at 40–80°C for 72 hrs; monitor color changes (indicative of oxidation) and assay purity .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Critical Finding : Hydrochloride salts typically degrade via hydrolysis (amide bond cleavage) or oxidation (aryl ring modification) .

Q. How should researchers design experiments to evaluate Barzuxetan hydrochloride’s selectivity across off-target receptors?

Methodological Answer:

  • Panel Screening : Use radioligand binding assays (e.g., 3H^3H-labeled) against 50+ GPCRs, ion channels, and transporters .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for high-risk off-targets (e.g., σ receptors) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in cells overexpressing off-target receptors .

Reference : Selectivity protocols for CNS-targeting hydrochlorides are validated in .

Q. Methodological Resources

  • Synthesis & Characterization : FDA guidelines for ANDA submissions .
  • Safety Protocols : OSHA Hazard Communication Standard (29 CFR 1910.1200) .
  • Data Contradiction Analysis : Pharmacokinetic/pharmacodynamic (PK/PD) modeling frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.